Bioprocess engineers face low yields due to inefficient tryptophan-4-hydroxylase in psilocybin production. 4-Hydroxytryptophan bypasses this rate-limiting step, enabling higher efficiency in enzymatic cascades or engineered microbes. • Direct precursor for psilocybin and 4-substituted tryptamine synthesis. • Essential for biased agonism studies at 5-HT2A receptor. • Reliable negative control for TPH1/2 inhibitor validation. Supplied with rigorous purity for immediate research and production use.
4-Hydroxytryptophan is a non-proteinogenic, hydroxylated derivative of the essential amino acid L-tryptophan. Unlike its well-known positional isomer, 5-Hydroxytryptophan (5-HTP), which is a direct metabolic precursor to serotonin, 4-Hydroxytryptophan serves a distinct biochemical role. Its primary value in procurement is as a specialized precursor for the chemo-enzymatic synthesis of high-value natural products, such as psilocybin and its analogs, where other isomers are unsuitable. This positional specificity makes it a critical and non-interchangeable building block in targeted biosynthetic and synthetic chemistry applications.
Substituting 4-Hydroxytryptophan with its common analogs, L-tryptophan or 5-Hydroxytryptophan (5-HTP), will lead to process failure. The position of the hydroxyl group on the indole ring dictates the molecule's reactivity and biological processing. L-tryptophan requires an initial, often rate-limiting, hydroxylation step, while 5-HTP is channeled directly into the serotonin and melatonin pathway. In contrast, 4-Hydroxytryptophan is the specific, required precursor for enzymatic pathways leading to psilocin and related 4-substituted tryptamines; using 5-HTP or tryptophan in these specific enzymatic systems will not yield the desired 4-hydroxy-alkaloid products. Therefore, for applications in biotechnology and specialty chemical synthesis targeting these compounds, 4-Hydroxytryptophan is the only viable procurement choice.
In a reconstituted enzymatic cascade for psilocybin production, 4-hydroxy-l-tryptophan is the direct and necessary substrate for the decarboxylase (PsiD), kinase (PsiK), and methyltransferase (PsiM) enzymes. This chemo-enzymatic route is described as a 'step-economic' pathway that bypasses the need for in-vivo hydroxylation of tryptophan, which can be a rate-limiting step. Using L-tryptophan as the starting material requires an additional, highly specific hydroxylase enzyme (PsiH) to first produce 4-hydroxytryptophan before the main synthesis can proceed, making the direct procurement of 4-hydroxytryptophan more efficient for cell-free and certain engineered systems.
| Evidence Dimension | Biosynthetic Pathway Efficiency |
| Target Compound Data | Direct, 3-enzyme conversion to psilocybin (PsiD, PsiK, PsiM). |
| Comparator Or Baseline | L-Tryptophan: Requires a 4-enzyme pathway, including the initial, rate-limiting hydroxylation step by PsiH. |
| Quantified Difference | Reduces the enzymatic pathway from 4 steps to 3 steps, bypassing a potentially rate-limiting monooxygenase step. |
| Conditions | In vitro multi-enzyme reaction for psilocybin biosynthesis. |
For researchers in biotechnology and pharmaceutical synthesis, procuring 4-Hydroxytryptophan directly enables a more efficient, streamlined, and potentially higher-yielding cell-free production of psilocybin.
4-Hydroxytryptophan is a positional isomer of the direct serotonin precursor 5-Hydroxytryptophan (5-HTP). This structural difference is critical, as 5-HTP is readily decarboxylated to serotonin, a key neurotransmitter. In contrast, the decarboxylated product of 4-Hydroxytryptophan is 4-hydroxytryptamine (4-HT), which is an agonist of the 5-HT2A receptor with an EC50 of 38 nM, comparable to psilocin (EC50 = 21 nM). However, unlike psilocin, 4-HT appears to be non-hallucinogenic, possibly due to biased agonism at the receptor. This makes 4-Hydroxytryptophan a specific tool for studying non-serotonergic but related tryptamine pathways, distinct from the well-trodden metabolic path of 5-HTP.
| Evidence Dimension | Metabolic Product & Receptor Activity (EC50) |
| Target Compound Data | Metabolizes to 4-hydroxytryptamine (4-HT), a 5-HT2A agonist (EC50 = 38 nM). |
| Comparator Or Baseline | 5-Hydroxytryptophan (5-HTP): Metabolizes to serotonin (5-HT), which has a different and broader receptor profile. |
| Quantified Difference | Leads to a distinct, potent 5-HT2A agonist rather than the neurotransmitter serotonin. |
| Conditions | In vitro serotonin receptor binding and functional assays. |
This allows researchers to specifically probe the 4-hydroxy-tryptamine pathway and its receptor interactions without the confounding, widespread physiological effects of elevating systemic serotonin via 5-HTP.
Tryptophan Hydroxylase (TPH) is the rate-limiting enzyme that converts L-tryptophan to 5-HTP, initiating serotonin synthesis. Most TPH inhibitors are designed to mimic L-tryptophan or related structures like phenylalanine to block this conversion. 4-Hydroxytryptophan, as a product of a different hydroxylation event (at the 4-position), is not a substrate for TPH and serves as a crucial negative control or comparator in studies of TPH activity and inhibition. Its structural similarity but enzymatic irrelevance to the TPH-5-HTP pathway makes it an essential tool for confirming the specificity of novel TPH inhibitors and assays.
| Evidence Dimension | Enzymatic Substrate Specificity |
| Target Compound Data | Not a substrate for Tryptophan Hydroxylase (TPH), the enzyme that produces 5-HTP. |
| Comparator Or Baseline | L-Tryptophan: The natural substrate for TPH. 5-Hydroxytryptophan: The product of the TPH-catalyzed reaction. |
| Quantified Difference | Qualitative difference: Substrate vs. Non-substrate. |
| Conditions | In vitro TPH enzyme activity assays. |
Procuring 4-Hydroxytryptophan allows researchers developing TPH inhibitors to validate assay specificity and rule out off-target effects on other tryptophan metabolic pathways.
For bioprocess engineers and synthetic biologists developing biotechnological production platforms for psilocybin, 4-Hydroxytryptophan is the preferred, advanced precursor. Its use in cell-free enzymatic cascades or in engineered microbes simplifies the biosynthetic pathway, bypassing the potentially inefficient and difficult-to-optimize tryptophan-4-hydroxylase (PsiH) step.
Pharmacologists and neuroscientists can use 4-Hydroxytryptophan as a tool compound to generate 4-hydroxytryptamine (4-HT) in situ or for further synthesis. As 4-HT is a potent 5-HT2A agonist that lacks the hallucinogenic effects of psilocin, it provides a unique probe to dissect the downstream signaling pathways related to biased agonism at this key receptor.
In the development and validation of inhibitors for TPH1 or TPH2, 4-Hydroxytryptophan serves as an essential negative control. Researchers can use it to confirm that their compound's activity is specific to the TPH-mediated conversion of tryptophan to 5-HTP and does not interfere with other hydroxylated tryptophan isomers.
Irritant